molecular formula C29H23N3O2 B4018906 N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide

N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide

Cat. No. B4018906
M. Wt: 445.5 g/mol
InChI Key: QGKRGRHSQUHSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide is a compound of interest in organic and medicinal chemistry due to its structural features, which suggest potential for biological activity. Compounds with similar benzamide moieties have been studied for various biological applications, underscoring the relevance of exploring its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the amide coupling of an appropriate benzoyl chloride with an amine. For compounds like N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide, a multi-step synthesis may be required, starting with the synthesis of the core phthalazinyl and dimethylphenyl structures, followed by their linkage to the benzamide moiety through nucleophilic aromatic substitution reactions (Saeed et al., 2015; Yang & Lin, 1994).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray crystallography, NMR, and IR spectroscopy, providing insights into the compound's conformation and electronic structure. DFT calculations and spectral analyses can predict and confirm the geometry, vibrational frequencies, and chemical shifts, offering a comprehensive understanding of the compound's molecular structure (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including N-arylation, amide bond formation, and nucleophilic aromatic substitution, reflecting their versatile reactivity profile. Their chemical properties are influenced by the nature of substituents on the benzamide ring, which can affect the compound's reactivity, stability, and potential for further functionalization (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystallinity, are crucial for their application in chemical and pharmaceutical fields. These properties are determined by the compound's molecular structure, particularly the presence and position of functional groups and substituents (Yang & Lin, 1994).

Chemical Properties Analysis

The chemical properties of N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for understanding its potential applications. Studies on related compounds provide valuable insights into these properties, guiding the development of new synthetic routes and applications (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O2/c1-19-12-13-22(18-20(19)2)27-25-10-6-7-11-26(25)29(32-31-27)34-24-16-14-23(15-17-24)30-28(33)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKRGRHSQUHSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide
Reactant of Route 2
N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.